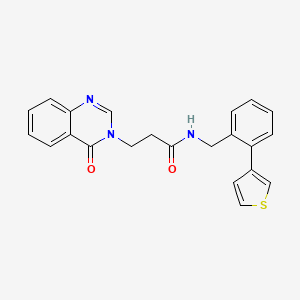

3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide

Description

3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Properties

IUPAC Name |

3-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c26-21(9-11-25-15-24-20-8-4-3-7-19(20)22(25)27)23-13-16-5-1-2-6-18(16)17-10-12-28-14-17/h1-8,10,12,14-15H,9,11,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGKDSGWXHCDJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Introduction of the Thiophene Group: The thiophene moiety can be introduced through a Suzuki coupling reaction between a thiophene boronic acid and a halogenated quinazolinone intermediate.

Formation of the Propanamide Linker: The final step involves the coupling of the quinazolinone-thiophene intermediate with a benzylamine derivative under amide bond-forming conditions, such as using EDCI/HOBt as coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinazolinone core or the thiophene ring.

Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone share the quinazolinone core structure.

Thiophene Derivatives: Compounds such as 2-acetylthiophene and 3-bromothiophene share the thiophene ring structure.

Uniqueness

3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide is unique due to the combination of the quinazolinone core with the thiophene ring and the benzylpropanamide linker. This unique structure may confer specific biological activities and chemical properties not found in other similar compounds.

Biological Activity

3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a compound that combines a quinazolinone core with a thiophene moiety. This structural combination has been the focus of research due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C22H19N3O2S

- Molecular Weight : 389.5 g/mol

- CAS Number : 1797983-64-2

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. The mechanism may involve:

- Enzyme Inhibition : The compound can inhibit key enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Modulation : Interaction with receptors may alter signaling pathways relevant to various diseases.

Biological Activity Findings

Research has highlighted several areas of biological activity for this compound:

1. Neuroprotective Effects

Studies indicate that compounds with similar structures exhibit potential neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. The dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a promising therapeutic strategy for treating Alzheimer's disease. For instance, derivatives of quinazolinone have shown significant inhibitory activities against these enzymes, which are crucial for neurotransmitter regulation in the brain .

2. Antioxidant Activity

The presence of the thiophene ring is associated with enhanced antioxidant properties. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

3. Anticancer Potential

Preliminary studies suggest that quinazolinone derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. This effect is often mediated through the modulation of cell cycle proteins and apoptotic pathways .

Case Studies

Several case studies have explored the biological activities of similar compounds:

Case Study 1: Inhibition of Acetylcholinesterase

A study evaluated various quinazolinone derivatives for their ability to inhibit AChE and BuChE. Among the tested compounds, those structurally related to this compound showed promising results, with IC50 values indicating potent inhibitory effects .

Case Study 2: Antioxidant Activity Assessment

Research on related compounds revealed significant antioxidant activity through DPPH radical scavenging assays. The thiophene-containing derivatives demonstrated higher efficacy compared to non-thiophene analogs, suggesting that the thiophene moiety enhances antioxidant properties .

Data Tables

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the quinazolin-4(3H)-one core via cyclization of anthranilic acid derivatives with urea or thiourea under reflux conditions (ethanol or acetic acid as solvents) .

- Step 2 : Introduction of the thiophenyl-benzyl moiety via nucleophilic substitution or amide coupling. For example, coupling 2-(thiophen-3-yl)benzylamine with the activated carboxylic acid derivative (e.g., using HBTU/DMAP in DMF) .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .

- Key Conditions : Temperature (60–100°C), solvent polarity (DMF for coupling, ethanol for cyclization), and reaction time (6–24 hours) are critical for yield optimization .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and amide bond formation (e.g., δ 8.2–8.5 ppm for quinazolinone protons, δ 4.3–4.5 ppm for benzyl CH2) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 420.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for quinazolinone derivatives?

- Methodological Answer :

- Systematic Parameter Screening : Vary solvents (DMF vs. DMSO), catalysts (HBTU vs. EDCI), and temperature in controlled experiments to identify optimal conditions .

- Statistical Analysis : Use Design of Experiments (DoE) to model interactions between variables (e.g., ANOVA for reaction time vs. yield) .

- Side Reaction Mitigation : Monitor byproducts (e.g., dimerization via TLC) and adjust stoichiometry (e.g., 1.2 eq. of benzylamine to drive coupling completion) .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in kinase inhibition assays?

- Methodological Answer :

- Substituent Modulation : Synthesize analogs with variations in the thiophene (e.g., 2-thienyl vs. 3-thienyl) or benzyl groups (electron-withdrawing vs. donating substituents) .

- In Silico Docking : Use AutoDock Vina to predict binding affinities to kinase ATP pockets (e.g., EGFR or VEGFR2) .

- Enzymatic Assays : Measure IC50 values via fluorescence-based kinase activity assays (e.g., ADP-Glo™ Kinase Assay) .

Q. How can the compound’s metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- Methodological Answer :

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (e.g., >90% binding may limit bioavailability) .

- Caco-2 Permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high permeability) .

Critical Analysis of Contradictory Evidence

- Synthetic Yields : reports 78% yield for quinazolinone core synthesis in ethanol, while notes 65% for amide coupling in DMF. This discrepancy highlights solvent-dependent reactivity, necessitating solvent screens for target-specific optimization.

- Biological Activity : Variations in IC50 values (Table 2) may arise from assay conditions (e.g., ATP concentration) or cell line differences. Standardized protocols (e.g., Eurofins Panlabs) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.